![molecular formula C16H15N3O3 B2736873 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 946745-03-5](/img/structure/B2736873.png)
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a phenyl group (a six-membered carbon ring) with two methoxy groups attached .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research in the synthesis and characterization of 1,3,4-oxadiazole derivatives, including "2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline," highlights the exploration of novel compounds with potential bioactive properties. Studies demonstrate the synthesis of these compounds through multistep reaction schemes, aiming to develop novel biologically active compounds. These synthesized compounds undergo screening for various activities including antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).
Antimicrobial and Anti-Proliferative Activities
Further investigations into 1,3,4-Oxadiazole N-Mannich bases derived from similar compounds have demonstrated significant antimicrobial and anti-proliferative activities. These studies assess the in vitro inhibitory activities against various pathogenic bacteria and fungi, as well as their anti-proliferative effectiveness against different human cancer cell lines. Such research underscores the potential utility of these compounds in developing new antimicrobial agents and cancer therapeutics (L. H. Al-Wahaibi et al., 2021).
Anticancer Evaluation
The design and synthesis of 1,3,4-oxadiazole derivatives with specific substituents have been explored for their anticancer activities. By targeting certain cancer cell lines, these compounds offer insights into the structure-activity relationships necessary for optimizing anticancer agents. The findings from these studies contribute to the broader effort to discover and develop more effective anticancer drugs (N. Polkam, S. Malthum, J. Anireddy, U. Brahma, & G. N. Naidu Vegi, 2021).
Electroluminescence and Material Science Applications
Research extends into the material sciences, where derivatives of "this compound" are synthesized for their unique electroluminescent properties. These compounds are evaluated for their potential in organic electroluminescent (EL) devices, demonstrating the versatility of 1,3,4-oxadiazole derivatives in applications beyond biomedicine, including the development of new materials for electronic and photonic devices (Hidekaru Doi, Motoi Kinoshita, & Kenji Okumoto, Y. Shirota, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKAEBNZSYIJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
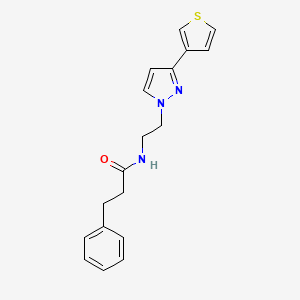
![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)
![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2736794.png)

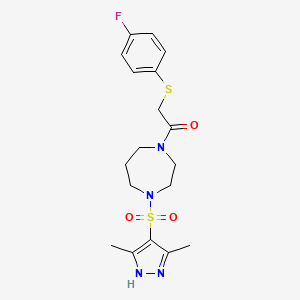
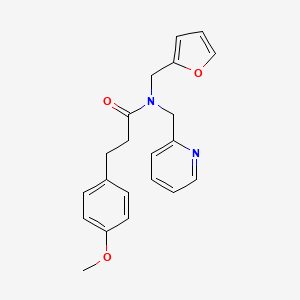
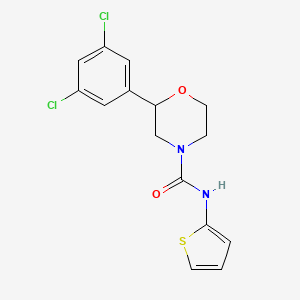
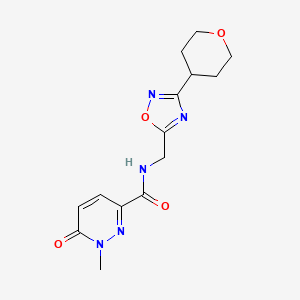


![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736809.png)
![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B2736811.png)

